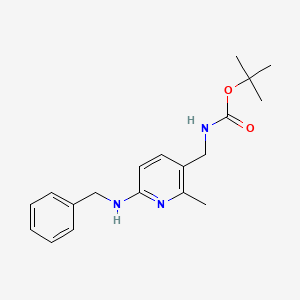

tert-Butyl ((6-(benzylamino)-2-methylpyridin-3-yl)methyl)carbamate

Description

Properties

Molecular Formula |

C19H25N3O2 |

|---|---|

Molecular Weight |

327.4 g/mol |

IUPAC Name |

tert-butyl N-[[6-(benzylamino)-2-methylpyridin-3-yl]methyl]carbamate |

InChI |

InChI=1S/C19H25N3O2/c1-14-16(13-21-18(23)24-19(2,3)4)10-11-17(22-14)20-12-15-8-6-5-7-9-15/h5-11H,12-13H2,1-4H3,(H,20,22)(H,21,23) |

InChI Key |

BZKAICOEGAXQQA-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=CC(=N1)NCC2=CC=CC=C2)CNC(=O)OC(C)(C)C |

Origin of Product |

United States |

Preparation Methods

Route 1: Stepwise Substitution and Boc Protection

Step A: Synthesis of 6-(Benzylamino)-2-methylpyridin-3-yl)methanol

This intermediate can be prepared via nucleophilic aromatic substitution (SNAr) or coupling reactions. A plausible approach involves:

-

Halogenation : Introduce a halogen (e.g., Cl, Br) at position 6 of 2-methylpyridine-3-carbinol.

-

Benzylamine coupling : Displace the halogen with benzylamine under basic conditions (e.g., K₂CO₃, DMF).

Step B: Boc Protection

-

React the hydroxymethyl group with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base (e.g., DMAP, triethylamine) in anhydrous THF or dichloromethane.

Example Conditions (adapted from similar Boc protections):

| Reagent | Solvent | Temperature | Time | Yield* |

|---|---|---|---|---|

| Boc₂O, DMAP | THF | 0°C → RT | 2–4 h | 75–90% |

Route 2: Reductive Amination

Alternative Intermediate Synthesis

-

Ketone precursor : Prepare 6-(benzylamino)-2-methylpyridine-3-carbaldehyde.

-

Reductive amination : Reduce the aldehyde to a hydroxymethyl group using NaBH₃CN or NaBH₄ with benzylamine.

Boc Protection

Same as Route 1.

Route 3: Metal-Catalyzed Coupling

Palladium-Mediated Cross-Coupling

For introducing the benzylamino group:

-

Bromination : Introduce Br at position 6 of 2-methylpyridine-3-carbinol.

-

Buchwald-Hartwig amination : Couple with benzylamine using Pd₂(dba)₃ and a ligand (e.g., Xantphos).

Example Conditions (adapted from cross-coupling protocols):

| Catalyst System | Base | Solvent | Temperature | Yield* |

|---|---|---|---|---|

| Pd₂(dba)₃, Xantphos | Cs₂CO₃ | Toluene | 110°C | 60–80% |

Key Reaction Mechanisms and Optimization

Boc Protection Mechanism

The reaction involves nucleophilic attack of the hydroxyl group on Boc₂O, facilitated by a base. DMAP acts as a catalyst by deprotonating the hydroxyl group and stabilizing the transition state.

Critical Parameters :

-

Solvent : Polar aprotic solvents (e.g., THF, DCM) enhance reaction rates.

-

Temperature : Low temperatures (0–5°C) minimize side reactions (e.g., carbamate hydrolysis).

Comparative Analysis of Synthetic Approaches

| Route | Advantages | Limitations |

|---|---|---|

| Stepwise | High regioselectivity | Multi-step, moderate yields |

| Reductive | Simplified intermediates | Requires aldehyde precursors |

| Cross-Coupling | Broad functional group tolerance | Costly catalysts, harsh conditions |

Purification and Characterization

Purification Techniques

-

Column chromatography : Silica gel (hexane/ethyl acetate gradients).

-

Crystallization : Hexane/ethyl acetate (8:1) for solid isolation.

Example Data (adapted from similar carbamate purifications):

| Intermediate | Mobile Phase | Rf | Yield |

|---|---|---|---|

| Boc-protected derivative | Hexane/EtOAc (4:1) | 0.3 | 85% |

Spectroscopic Data

1H NMR (predicted for tert-butyl ((6-(benzylamino)-2-methylpyridin-3-yl)methyl)carbamate):

| Proton Environment | δ (ppm) | Integration |

|---|---|---|

| tert-Butyl (C(CH₃)₃) | 1.38 | s, 9H |

| CH₂ (pyridine-3-yl) | 3.58 | m, 2H |

| NH (benzylamino) | 3.99 | br, 1H |

| Pyridine aromatic protons | 6.59–8.25 | m |

Chemical Reactions Analysis

Types of Reactions:

Oxidation: tert-Butyl ((6-(benzylamino)-2-methylpyridin-3-yl)methyl)carbamate can undergo oxidation reactions, particularly at the benzylic position.

Substitution: The compound can undergo nucleophilic substitution reactions, especially at the benzylic position.

Common Reagents and Conditions:

Oxidation: KMnO4, CrO3

Reduction: NaBH4, LiAlH4

Substitution: NaOCH3, t-BuOK

Major Products Formed:

Oxidation: Formation of benzylic alcohols or ketones.

Reduction: Formation of amines or alcohols.

Substitution: Formation of substituted benzyl derivatives.

Scientific Research Applications

Inhibition of Enzymes

Research indicates that compounds similar to tert-butyl ((6-(benzylamino)-2-methylpyridin-3-yl)methyl)carbamate exhibit inhibitory effects on key enzymes involved in neurodegenerative diseases. For instance, they may act as inhibitors of acetylcholinesterase and β-secretase, which are crucial in the context of Alzheimer's disease. These enzymes play a role in the breakdown of neurotransmitters and the formation of amyloid plaques, respectively .

Neuroprotective Effects

Studies have shown that derivatives of this compound can provide neuroprotective effects against oxidative stress induced by amyloid-beta peptides. In vitro experiments demonstrated a reduction in inflammatory markers such as TNF-α in astrocytes treated with amyloid-beta, suggesting potential therapeutic applications in neurodegenerative conditions .

Case Study 1: Neuroprotection Against Amyloid Beta

A study investigated the effects of a related compound on astrocyte cells exposed to amyloid-beta. The results indicated that the compound could mitigate cell death and reduce levels of inflammatory cytokines, supporting its potential use in treating Alzheimer's disease .

Case Study 2: Synthesis and Characterization

The synthesis of this compound was achieved through a multi-step process involving the reaction of appropriate precursors under controlled conditions. Characterization techniques such as NMR spectroscopy confirmed the structure and purity of the synthesized compound, demonstrating its feasibility for further biological testing .

Mechanism of Action

The mechanism of action of tert-butyl ((6-(benzylamino)-2-methylpyridin-3-yl)methyl)carbamate involves its ability to act as a protecting group for amines. The tert-butyl carbamate group can be cleaved under acidic conditions, releasing the free amine. This property is exploited in various synthetic pathways to protect and deprotect amine functionalities .

Comparison with Similar Compounds

Key Observations:

Substituent Effects: Halogenated Derivatives (e.g., Br, Cl, I): These groups enhance lipophilicity and are common in cross-coupling reactions. For example, the bromo-chloro derivative (MW 321.60) is priced at $400/g, reflecting its utility in Suzuki-Miyaura couplings . Oxygen-Containing Groups (e.g., –OH, –OMe): Improve solubility in polar solvents. The 4-hydroxy-5-methoxy derivative (MW 268.31) may exhibit hydrogen-bonding capacity, useful in targeting enzymatic pockets .

Synthetic Accessibility: Halogenated analogs (e.g., 6-bromo-2-chloro) require multi-step synthesis, often involving halogenation and protection/deprotection steps . The benzylamino group in the target compound may necessitate reductive amination or nucleophilic substitution, followed by carbamate protection .

Commercial Viability: Brominated derivatives are notably expensive (e.g., $400/g for 1 g), likely due to reagent costs and purification challenges . Compounds with hydroxyl or methoxy groups are less commercially documented but may be synthesized in-house using published protocols .

Biological Activity

Tert-Butyl ((6-(benzylamino)-2-methylpyridin-3-yl)methyl)carbamate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, including its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by a tert-butyl group, a benzylamino moiety, and a pyridine ring. The structural formula can be represented as follows:

This compound's molecular weight is approximately 290.36 g/mol.

Research indicates that this compound exhibits multiple biological activities:

- Inhibition of Enzymatic Activity : It has been shown to inhibit specific enzymes, including acetylcholinesterase (AChE) and β-secretase, which are crucial in neurodegenerative diseases like Alzheimer's disease .

- Antioxidant Properties : The compound demonstrates antioxidant activity, reducing oxidative stress in cellular models. This activity is particularly relevant in neuroprotective contexts .

Biological Activity Data

A summary of biological activities and their corresponding effects is presented below:

Case Studies

Several studies have highlighted the biological significance of this compound:

- Neuroprotection : In vitro studies demonstrated that the compound protects astrocytes from amyloid beta-induced cell death by modulating inflammatory responses and reducing free radical production .

- In Vivo Efficacy : Animal studies showed that treatment with this compound led to improved cognitive function in models of Alzheimer's disease, although results varied based on bioavailability and dosage .

Research Findings

Recent findings emphasize the compound's potential as a therapeutic agent:

- Structure-Activity Relationship (SAR) : Investigations into SAR have revealed that modifications to the benzyl and pyridine components can enhance inhibitory potency against both AChE and β-secretase .

- Pharmacokinetics : Studies indicate favorable pharmacokinetic profiles, including good absorption and blood-brain barrier penetration, which are critical for central nervous system-targeted therapies .

Q & A

Q. What are the recommended synthetic routes for tert-Butyl ((6-(benzylamino)-2-methylpyridin-3-yl)methyl)carbamate, and how can purity be optimized?

Methodological Answer:

- Stepwise Synthesis : Begin with tert-butyl carbamate derivatives as intermediates. For example, describes selective transformations of tert-butyl carbamates using benzyl trichloroacetimidate, which avoids racemization and maintains functional group integrity .

- Purification : Use column chromatography with gradients of ethyl acetate/hexane (3:7 to 1:1) to isolate the product. Monitor purity via HPLC (e.g., retention time: 1.01 minutes under SQD-FA05 conditions, as in ) .

- Yield Optimization : Adjust stoichiometry of benzylamine and tert-butyl chloroformate (1.2:1 molar ratio) to minimize side reactions.

Q. How should researchers handle and store this compound to ensure stability?

Methodological Answer:

- Storage : Store in sealed containers at 2–8°C under inert gas (argon/nitrogen) to prevent hydrolysis of the carbamate group .

- Handling : Use P95 respirators and nitrile gloves during synthesis (). Avoid exposure to moisture or acidic conditions, which degrade the tert-butyloxycarbonyl (Boc) protecting group .

Q. What analytical techniques are critical for characterizing this compound?

Methodological Answer:

- LCMS : Confirm molecular weight (e.g., m/z 250.34 for related carbamates in ) .

- NMR : Use - and -NMR to verify substitution patterns on the pyridine ring and benzylamino group.

- X-ray Crystallography : For structural confirmation, refine data using SHELX programs (e.g., SHELXL for small-molecule refinement; ) .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data during structural elucidation?

Methodological Answer:

- Case Study : If -NMR shows unexpected splitting patterns, consider rotational isomerism of the carbamate group. Compare with computational models (e.g., DFT-optimized structures) .

- Validation : Cross-reference with high-resolution mass spectrometry (HRMS) and IR spectroscopy to confirm functional groups (e.g., carbonyl stretch at ~1700 cm) .

Q. What strategies are effective for optimizing metalation reactions involving this compound?

Methodological Answer:

- Metalation Conditions : Use LDA (lithium diisopropylamide) at −78°C in THF to deprotonate the benzylamino group. highlights successful alkylation of tert-butyl carbamates with benzyl groups .

- Electrophile Compatibility : Test electrophiles like iodomethane or allyl bromide. Monitor reaction progress via TLC (R ~0.4 in ethyl acetate/hexane) .

Q. How can computational modeling enhance the design of derivatives for biological activity studies?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.